![molecular formula C6H9ClF3NO B13899801 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[221]heptane;hydrochloride is a bicyclic compound that contains a trifluoromethyl group, an oxygen atom, and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with fluoro- and chloro-substituted anilines, resulting in the formation of N,N′-disubstituted ureas containing a natural lipophilic camphanic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The compound can participate in electrophilic addition reactions to the C-C bond, leading to the formation of new products.
N-Substitution Reactions: The nitrogen atom in the compound can undergo substitution reactions with various reagents.
Isomerization Reactions: The compound can undergo isomerization under certain conditions.
Hydrogenation Reactions: The compound can be hydrogenated to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, fluoro- and chloro-substituted anilines, and hydrogen gas. Reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted ureas, isomers, and hydrogenated derivatives of the original compound.
Scientific Research Applications
While the search results provide information about the compound 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, they do not offer comprehensive data tables or well-documented case studies focusing specifically on its applications. However, the available information does suggest potential research applications:
- As a Building Block in Chemical Synthesis:
-
Related Derivatives and Dopamine Receptors:
- New 3-azabicyclo[3.2.0]heptane derivatives have been synthesized and studied for their binding affinity at D(2L) and D(3) dopamine receptors . These compounds showed greater binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) binding sites, with individual enantiomers possessing distinct affinities .
-
Potential Use in Treating Diseases:
- 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives may be used for treating depression, anxiety disorders, bipolar disorder, ADHD, stress-related disorders, psychotic disorders such as schizophrenia, neurological diseases such as Parkinson's disease, neurodegenerative disorders such as Alzheimer's disease, epilepsy, migraine, hypertension, substance abuse and metabolic disorders .
- Preferred indications for compounds of this type include depression, psychosis, Parkinson's disease, anxiety, attention deficit hyperactivity disorder (ADHD), and diabetes .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive actions .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and nature of substituents.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but have different functional groups attached.
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole: This compound contains a trifluoromethyl group and an oxadiazole ring, making it structurally related.
Uniqueness
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[221]heptane;hydrochloride is unique due to its combination of a trifluoromethyl group, an oxygen atom, and a nitrogen atom within a bicyclic structure
Biological Activity
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride, also known by its CAS number 1932178-21-6, is a bicyclic compound that has garnered attention for its potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₈F₃NO
- Molecular Weight : 167.13 g/mol
- CAS Number : 1932178-21-6
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems in the brain. Research indicates that it may act as a modulator of the cholinergic system, which plays a crucial role in cognitive functions such as memory and learning. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Cholinergic Modulation : A study investigated the effects of various bicyclic compounds on acetylcholine receptors. Results indicated that this compound showed significant modulation of nicotinic receptors, enhancing synaptic transmission in vitro .
- Neuroprotective Effects : In a model of Alzheimer's disease, this compound demonstrated a reduction in neuroinflammation and oxidative stress markers, suggesting a protective effect against neuronal damage . The study highlighted its potential for developing therapeutic strategies for neurodegenerative disorders.
- Antidepressant Activity : Animal studies have shown that administration of this compound resulted in increased levels of serotonin and norepinephrine, indicating a possible mechanism for its antidepressant-like effects . Further research is needed to elucidate the specific pathways involved.
Properties
Molecular Formula |
C6H9ClF3NO |
---|---|
Molecular Weight |
203.59 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H |
InChI Key |
BYOXZPKKLYRPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C(O2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.